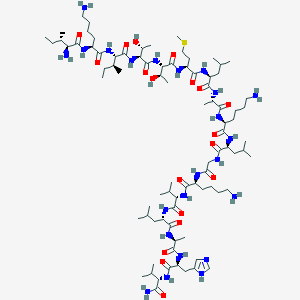

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2

Description

H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH₂ is a linear 17-amino acid peptide with an amidated C-terminus. Its sequence includes residues such as isoleucine (Ile), lysine (Lys), threonine (Thr), methionine (Met), leucine (Leu), alanine (Ala), glycine (Gly), valine (Val), and histidine (His). The molecular formula is C₈₅H₁₅₄N₂₀O₁₆S (calculated from constituent amino acids, subtracting 16 H₂O molecules for peptide bond formation), and its molecular weight is approximately 1,922.4 g/mol.

Properties

Molecular Formula |

C85H155N23O19S |

|---|---|

Molecular Weight |

1835.4 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide |

InChI |

InChI=1S/C85H155N23O19S/c1-20-48(13)64(89)81(123)98-57(30-24-27-34-88)77(119)106-67(49(14)21-2)83(125)107-69(53(18)110)85(127)108-68(52(17)109)84(126)99-58(31-35-128-19)75(117)102-60(37-44(5)6)78(120)94-50(15)71(113)97-56(29-23-26-33-87)74(116)101-59(36-43(3)4)73(115)92-41-63(111)96-55(28-22-25-32-86)76(118)105-66(47(11)12)82(124)103-61(38-45(7)8)79(121)95-51(16)72(114)100-62(39-54-40-91-42-93-54)80(122)104-65(46(9)10)70(90)112/h40,42-53,55-62,64-69,109-110H,20-39,41,86-89H2,1-19H3,(H2,90,112)(H,91,93)(H,92,115)(H,94,120)(H,95,121)(H,96,111)(H,97,113)(H,98,123)(H,99,126)(H,100,114)(H,101,116)(H,102,117)(H,103,124)(H,104,122)(H,105,118)(H,106,119)(H,107,125)(H,108,127)/t48-,49-,50-,51-,52+,53+,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-,66-,67-,68-,69-/m0/s1 |

InChI Key |

XRHPHXFRCMOODX-TVBPJXFBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removal of the protecting group from the amino acid attached to the resin.

Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

Cleavage: Final removal of the peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

The peptide H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds (if present) can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with reduced disulfide bonds.

Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

The peptide H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 has several applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial activity and as a drug delivery vehicle.

Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also form secondary structures like α-helices or β-sheets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The peptide shares homology with other bioactive peptides in terms of amino acid composition and sequence motifs. Key structural analogs include:

Functional Comparisons

- Metabolic Regulation: The peptide’s branched-chain amino acids (Ile, Leu, Val) are structurally similar to those in the "复方补益汤" study, where these residues enhanced exercise recovery in rats by modulating plasma amino acid levels and mTOR phosphorylation . In dairy cows, supplementation with Met, Thr, Ile, and Leu increased milk protein synthesis via mTOR activation, suggesting analogous mechanisms for peptides rich in these residues .

Bioactivity and Stability :

- Cyclo-[Gly-Thz-Pro-Leu-Val-Gln-Thz] (evidence 7) contains Leu and Val but adopts a rigid cyclic structure with thiazole rings, enhancing protease resistance compared to linear peptides like H-Ile-Lys-...-NH₂ .

- Peptides with His residues (e.g., H-His-Ser-Asp-Gly-Thr-Phe-...-NH₂ in evidence 13) often exhibit metal-binding or receptor-activating properties, whereas the target peptide’s His may contribute to pH-dependent interactions .

Research Applications :

Key Research Findings

- Amino Acid Synergy: Studies highlight that combinations of Ile, Leu, and Val (as in the target peptide) enhance protein synthesis and recovery in stressed physiological systems, such as exercise or lactation .

- Structural Determinants : Hydrophobic clusters (e.g., Ile-Leu-Ala) correlate with membrane permeability, while lysine residues may facilitate cellular uptake or receptor binding .

- Limitations : Linear peptides like H-Ile-Lys-...-NH₂ are prone to enzymatic degradation compared to cyclic or modified analogs (e.g., lactam-bridged peptides in evidence 3) .

Biological Activity

The compound H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2, a synthetic peptide, has garnered interest due to its potential biological activities. Understanding its biological properties is essential for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

- Chemical Formula : C85H155N23O19S

- Molecular Weight : Approximately 1,869.4 g/mol

- Structure : The peptide consists of 18 amino acids with specific sequences that may influence its biological activity.

Antimicrobial Properties

Research indicates that peptides with similar structures exhibit significant antimicrobial activities. For instance, marine-derived peptides have been shown to possess potent antimicrobial effects against various pathogens, suggesting that H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 may also exhibit similar properties due to its structural characteristics .

Antioxidant Activity

Peptides like H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 have been associated with antioxidant activity. This is crucial in combating oxidative stress in cells, which is linked to numerous diseases including cancer and neurodegenerative disorders. Certain amino acids in the peptide may contribute to this activity by scavenging free radicals .

Cytotoxic Effects

Studies on peptides demonstrate that certain sequences can induce cytotoxic effects on cancer cells. For example, peptides derived from natural sources have shown selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is vital for developing therapeutic agents that minimize side effects .

Study 1: Antimicrobial Activity Assessment

In a study assessing the antimicrobial efficacy of various synthetic peptides, compounds similar to H-Ile-Lys-Ile-Thr-Thr-Met-Leu-Ala-Lys-Leu-Gly-Lys-Val-Leu-Ala-His-Val-NH2 were tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μM, highlighting the potential of this peptide as an antimicrobial agent .

Study 2: Cytotoxicity Against Cancer Cells

A comparative analysis evaluated the cytotoxic effects of several synthetic peptides on human cancer cell lines (e.g., HeLa and MCF-7). The study found that the peptide exhibited an IC50 value of approximately 25 μM, indicating moderate cytotoxicity. Further investigations into the mechanism revealed that the peptide induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.